molecular formula C10H10ClN3O B2664024 5-Chloro-6-morpholinonicotinonitrile CAS No. 2034456-33-0

5-Chloro-6-morpholinonicotinonitrile

カタログ番号: B2664024
CAS番号: 2034456-33-0
分子量: 223.66
InChIキー: ARQKSGFSHWTEIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-6-morpholinonicotinonitrile is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound belongs to the chloronicotinonitrile family, a class of structures known for their utility as building blocks in constructing more complex active molecules . The presence of both a chloro and a morpholino substituent on the pyridine ring, alongside a nitrile group, makes it a versatile precursor for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers utilize such scaffolds in the discovery and development of new therapeutic agents . As a reference, closely related morpholino-substituted chloronicotinates have been explicitly used in patented synthetic routes to create potent S1P receptor agonists, highlighting the strategic importance of this structural class in medicinal chemistry . The compound should be handled by experienced personnel in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloro-6-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKSGFSHWTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Chloro 6 Morpholinonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-chloro-6-morpholinonicotinonitrile, both 1H and 13C NMR would provide critical information about its carbon-hydrogen framework.

In the 1H NMR spectrum, the protons of the morpholine (B109124) ring are expected to exhibit characteristic signals. Typically, the protons on the carbons adjacent to the oxygen atom would appear at a different chemical shift compared to those adjacent to the nitrogen atom, likely as complex multiplets. The aromatic protons on the nicotinonitrile ring would also present distinct signals, with their chemical shifts and coupling patterns providing insights into their substitution pattern.

The 13C NMR spectrum would complement the 1H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region. The carbons of the pyridine (B92270) ring would have chemical shifts influenced by the electron-withdrawing chlorine and nitrile groups, as well as the electron-donating morpholine group.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 8.5Doublet / Singlet
Morpholine CH₂ (next to N)3.5 - 4.0Triplet / Multiplet
Morpholine CH₂ (next to O)3.7 - 4.2Triplet / Multiplet
Aromatic C-Cl140 - 150Singlet
Aromatic C-CN115 - 125Singlet
Nitrile C≡N110 - 120Singlet
Aromatic C-Morpholino155 - 165Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For this compound (C₁₀H₁₀ClN₃O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Electron ionization (EI) or electrospray ionization (ESI) would likely be used to generate the mass spectrum. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the loss of the morpholine ring, the nitrile group, or the chlorine atom, leading to the formation of characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M]⁺223.05Molecular Ion
[M+2]⁺225.05Isotopic peak due to ³⁷Cl
[M-C₄H₈NO]⁺137.00Loss of morpholine radical
[M-Cl]⁺188.07Loss of chlorine radical
[M-CN]⁺197.06Loss of nitrile radical

Note: The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O-C stretching of the morpholine ring would give rise to a strong band around 1100-1200 cm⁻¹. The C-N stretching vibrations of the morpholine and its attachment to the pyridine ring would also be present. Aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2260Strong, Sharp
C-O-C (Ether)1100 - 1200Strong
Aromatic C=C1450 - 1600Medium to Weak
C-Cl (Chloroalkane)600 - 800Medium to Strong
Aromatic C-H3000 - 3100Medium to Weak
Aliphatic C-H2850 - 3000Medium

X-ray Crystallography for Solid-State Structural Analysis (if available)

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. The availability of such data would be invaluable for a complete understanding of its structural properties.

Computational Chemistry and in Silico Modeling for Mechanistic and Activity Prediction

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-6-morpholinonicotinonitrile, DFT calculations can elucidate its reactivity profile by determining key electronic parameters. By employing functionals like B3LYP with appropriate basis sets such as 6-31G*, it is possible to calculate properties that shed light on the molecule's chemical behavior. nih.gov

Key reactivity descriptors that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.

Furthermore, DFT can be utilized to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. For this compound, the MEP map would likely indicate negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the morpholine (B109124) ring, suggesting these are sites prone to electrophilic attack. Conversely, positive potential might be localized around the hydrogen atoms. Such analyses are crucial for predicting how the molecule will interact with biological targets.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to identify its stable low-energy conformations. Quantum chemical methods can be employed to explore the molecule's conformational space by systematically rotating its rotatable bonds, such as the bond connecting the morpholine ring to the nicotinonitrile core.

For each conformation, the potential energy can be calculated, allowing for the construction of a potential energy surface or energy landscape. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformation is particularly important, as it often represents the most likely bioactive conformation. This information is invaluable for subsequent molecular docking studies.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.

Once potential biological targets of this compound are identified, molecular docking can be employed to predict how the compound binds to the active site of these proteins. The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand's geometry is typically optimized using quantum chemical methods.

Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the protein's binding pocket. These poses are then scored based on a scoring function that estimates the binding affinity. The resulting docked poses provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This allows for a rationalization of the compound's biological activity at a molecular level.

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy. While these scores are approximations, they are useful for ranking different compounds or different binding poses of the same compound. nih.gov Lower docking scores generally indicate a more favorable binding interaction. nih.gov

By comparing the docking scores of this compound against different biological targets, it is possible to predict its binding specificity. A compound that shows a significantly better docking score for one target over others is predicted to be more specific, which is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target effects. These predictions can then guide experimental validation studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For the this compound-protein complex predicted by molecular docking, MD simulations can be performed to assess its stability and to understand the dynamic behavior of the complex. These simulations can reveal how the ligand and protein adapt to each other's presence, including changes in protein conformation and the stability of key interactions over time.

MD simulations can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). By analyzing the trajectory of the simulation, researchers can identify key residues involved in the binding and understand the role of solvent molecules in the interaction. This detailed dynamic information is crucial for optimizing the lead compound to improve its binding affinity and specificity. The application of MD simulations has been demonstrated in the study of similar chloro-containing compounds to understand their formation and interaction dynamics. nih.gov

No Publicly Available Research Found for "this compound" in Specified Computational Chemistry Domains

Following a comprehensive and exhaustive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound" within the detailed computational and cheminformatics topics requested. The areas investigated, as per the provided outline, included:

Analysis of Protein-Ligand Complex Stability and Dynamics

Conformational Changes and Water Molecule Interactions in Binding Pockets

Cheminformatics and In Silico Property Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Prediction of Synthetic Accessibility and Chemical Space Exploration

In silico Metabolite Prediction and Stability Analysis

The search for scholarly articles, patents, and research publications did not yield any studies that have specifically applied these computational methods to "this compound." While general methodologies and studies on other compounds are abundant in these fields, the strict requirement to focus solely on the specified compound prevents the generation of an article based on existing, verifiable research.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no such data appears to be publicly available. Creating content for these sections would necessitate speculation or the use of data from unrelated molecules, which would not adhere to the instructions provided.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no dedicated research data exists in the public domain.

However, general information regarding the chemical class and the molecular targets can be provided for context.

General Context of Nicotinonitrile Derivatives and Specified Molecular Targets

The core structure of the compound, nicotinonitrile (also known as 3-cyanopyridine), is recognized as a significant scaffold in medicinal chemistry. researchgate.netekb.eg Derivatives of nicotinonitrile have been explored for a wide range of therapeutic applications, and some have been developed into marketed drugs for various conditions. researchgate.net The functional groups attached to the nicotinonitrile core, such as the chloro and morpholino groups in "this compound," are typically added to modulate the compound's chemical properties and biological activity against specific targets. ontosight.ai

The molecular targets listed in the outline are all subjects of intensive research in drug discovery for various diseases:

Enzyme Inhibition:

PIM1 Kinase: A serine/threonine kinase that is a proto-oncogene involved in cell cycle regulation and tumor development. researchgate.netnih.gov Its overexpression is linked to poor outcomes in several cancers, making it a target for anticancer drugs. researchgate.netnih.gov

15-Prostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the degradation of prostaglandins (B1171923) like PGE2. nih.govnih.gov Inhibitors of 15-PGDH are being investigated to promote tissue regeneration and repair by elevating local PGE2 levels. nih.govmedchemexpress.commdpi.com

Survivin: As a member of the inhibitor of apoptosis proteins (IAPs) family, survivin is highly expressed in many cancers and is nearly absent in normal adult tissues. nih.govnih.gov This profile makes it an attractive target for developing cancer therapies. nih.govnih.gov

Tryptophan Dioxygenases (TDO): Along with Indoleamine 2,3-dioxygenase (IDO1), TDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a role in immune suppression, particularly in the tumor microenvironment.

Ion Channel Modulation:

KV7.2/3 Channels: These voltage-gated potassium channels are crucial for controlling neuronal excitability. acs.orgnih.gov Modulators that open these channels have therapeutic applications in conditions like epilepsy. acs.orgnih.gov

Other Molecular Targets:

Phosphodiesterases (PDEs): This is a superfamily of enzymes that break down cyclic nucleotides (cAMP and cGMP). nih.gov Inhibitors targeting specific PDE families are used to treat a variety of conditions, including erectile dysfunction (PDE5 inhibitors) and inflammatory diseases. wikipedia.orgnih.govclevelandclinic.org

MLL-WDR5 Interaction: The interaction between the MLL protein and WDR5 is a critical component of a complex that methylates histones, a key process in epigenetic regulation. nih.govnih.gov Disrupting this protein-protein interaction is a strategy being explored for treating certain types of leukemia. nih.govresearchgate.net

While the nicotinonitrile scaffold is a promising starting point for designing inhibitors against such targets, nih.gov no published studies have specifically evaluated This compound in these contexts. Consequently, data on its enzyme inhibition, ion channel modulation, structure-activity relationships (SAR), or key pharmacophoric features are not available.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Exploration of Bioisosteric Replacements for Enhanced Potency or Selectivity

To optimize the potential therapeutic properties of a lead compound, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, reducing toxicity, or altering pharmacokinetic properties. For 5-Chloro-6-morpholinonicotinonitrile, several bioisosteric modifications could be systematically investigated. For instance, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or small electron-withdrawing groups to modulate electronic properties and potential interactions with biological targets. Similarly, the morpholine (B109124) ring could be substituted with other cyclic amines, such as piperidine (B6355638) or thiomorpholine, to probe the impact of ring size, heteroatom composition, and conformation on activity. The nitrile group, a key functionality, could also be replaced with other hydrogen bond acceptors or isosteres like an oxadiazole or a carboxamide group. Each new analogue would then be subjected to the same biological assays as the parent compound to establish structure-activity relationships (SAR).

Cellular and Biochemical Assays for Mechanistic Insights

A suite of cellular and biochemical assays is indispensable for gaining a deeper understanding of how a compound exerts its effects at a molecular and cellular level.

Enzyme Kinetic Studies for Inhibitor Characterization

Should initial screenings suggest that this compound acts as an enzyme inhibitor, detailed kinetic studies would be performed. These experiments are designed to determine the type and potency of the inhibition. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can determine key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). This data allows for the calculation of the inhibition constant (Ki), a quantitative measure of the inhibitor's potency. Different models of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished through graphical analysis of the kinetic data, for example, using Lineweaver-Burk plots.

Receptor Binding Assays and Functional Readouts

To investigate whether the compound interacts with specific cellular receptors, receptor binding assays are employed. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand from the receptor is measured, allowing for the determination of its binding affinity, often expressed as an IC50 or Ki value. Following binding assays, functional readouts are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These functional assays measure the downstream cellular response upon receptor binding, such as changes in second messenger levels (e.g., cAMP, calcium) or the activation of specific signaling pathways.

Cell-Based Reporter Assays for Pathway Modulation

Cell-based reporter assays are powerful tools for assessing the impact of a compound on specific cellular signaling pathways. These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal in the presence of this compound would indicate modulation of the targeted pathway. These assays are highly adaptable and can be used in high-throughput screening formats to quickly assess the compound's effect on a wide range of cellular pathways.

In vitro Cytotoxicity and Viability Assays (e.g., MTT assay)

A fundamental step in the preclinical evaluation of any compound is the assessment of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular viability. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. By exposing various cell lines, both cancerous and non-cancerous, to a range of concentrations of this compound, a dose-response curve can be generated. From this curve, the IC50 value, the concentration at which 50% of cell growth is inhibited, can be calculated. This provides a quantitative measure of the compound's cytotoxic potential.

Assay TypePurposeKey Parameters Measured
MTT AssayTo assess cell viability and cytotoxicity.IC50 (half-maximal inhibitory concentration)
Enzyme Kinetic StudiesTo characterize enzyme inhibition.Ki (inhibition constant), Type of inhibition
Receptor Binding AssaysTo determine binding affinity to a receptor.IC50, Kd (dissociation constant)
Cell-Based Reporter AssaysTo measure modulation of a signaling pathway.Fold change in reporter gene expression

Investigation of Molecular Mechanisms of Action

Identifying the precise molecular target and the downstream consequences of its modulation is the ultimate goal of mechanistic studies. Should initial assays reveal significant biological activity, further investigation would be warranted. Techniques such as thermal shift assays, affinity chromatography, and computational docking could be employed to identify the direct protein targets of this compound. Once a target is identified, subsequent studies would focus on validating this interaction and understanding its impact on cellular function. This could involve techniques like Western blotting to assess changes in protein expression and phosphorylation, or gene expression profiling to understand the broader transcriptional response to the compound.

Elucidation of Specific Protein-Ligand Interactions at the Molecular Level

No studies detailing the specific molecular interactions between this compound and any protein targets have been identified. Information regarding the binding pocket, key amino acid residues involved in the interaction, and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) is not available.

Impact on Downstream Signaling Pathways

There is no published research that investigates the effects of this compound on any downstream signaling pathways. Consequently, information on the modulation of intracellular signaling cascades, such as the activation or inhibition of specific kinases, second messengers, or transcription factors following target engagement, is unknown.

Understanding Allosteric Modulation or Orthosteric Binding

The mechanism of binding for this compound to a potential biological target has not been characterized. There is no available evidence to determine whether the compound acts as an orthosteric ligand, binding to the primary active site of a receptor or enzyme, or as an allosteric modulator, binding to a secondary site to modulate the target's activity.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Scaffold Development and Optimization for Bioactive Molecules

The development of bioactive molecules often relies on the identification and optimization of privileged scaffolds that can interact with specific biological targets. The 5-Chloro-6-morpholinonicotinonitrile framework serves as a valuable starting point for the generation of diverse chemical libraries.

Researchers have explored the synthesis of various derivatives by modifying these key positions to develop new chemical entities with desired biological activities. For instance, the synthesis of related 2-amino-4-methyl-6-morpholinonicotinonitrile has been documented, highlighting the chemical tractability of this scaffold. A patent has also described 2-chloro-5-fluoro-6-morpholinonicotinonitrile (B13635199) as a potential inhibitor of tryptophan dioxygenases, indicating the therapeutic potential of this class of compounds. google.com

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency and selectivity towards a specific biological target. For derivatives of this compound, these strategies could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity can elucidate key structural requirements for target binding. For example, replacing the morpholine (B109124) ring with other heterocyclic systems or altering the substituents on the pyridine (B92270) ring can provide valuable SAR data.

Bioisosteric Replacement: The chlorine atom or the morpholine ring can be replaced with other functional groups that have similar physicochemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties.

Introduction of Chiral Centers: The introduction of stereocenters can lead to enantiomers with different biological activities, potentially resulting in a more potent and selective drug candidate.

The following table illustrates a hypothetical SAR study on a series of 6-morpholinonicotinonitrile (B1586721) analogs, demonstrating how modifications could influence inhibitory activity against a target enzyme.

Compound IDR1R2IC50 (nM)
1ClH50
2FH75
3ClCH325
4ClOCH360
5BrH45

This table is for illustrative purposes and does not represent actual experimental data.

Rational Drug Design Methodologies

Rational drug design approaches leverage structural information of the target and/or ligand to guide the drug discovery process, aiming to increase efficiency and reduce the attrition rate of drug candidates.

Fragment-based drug design (FBDD) is a powerful method for lead identification that starts with the screening of low-molecular-weight compounds (fragments) that bind weakly to the target. These fragments are then grown or linked together to generate a more potent lead molecule. The this compound scaffold or its constituent fragments could be utilized in FBDD campaigns. For instance, the nicotinonitrile core itself could be identified as a fragment that binds to a particular target. Subsequent optimization by adding the chloro and morpholino groups could lead to a more potent inhibitor. The use of fragment-based discovery has been successful in designing inhibitors for various targets, including kinases. nih.gov

Retrometabolic drug design is a strategy that aims to design drugs with a predictable and controlled metabolic inactivation pathway, thereby minimizing systemic toxicity and improving the therapeutic index. wikipedia.org This approach involves designing a molecule that, after exerting its therapeutic effect, is metabolized to a known inactive and non-toxic species. While specific retrometabolic design studies on this compound are not publicly available, the principles can be applied. For example, if a key metabolite of a related active compound is identified, one could design analogs of this compound that are specifically engineered to be biotransformed into this inactive metabolite. This approach integrates structure-activity relationships (SAR) with structure-metabolism relationships (SMR). wikipedia.org

Computer-aided drug design (CADD) employs computational methods to analyze, model, and predict the interaction between a ligand and a biological target. jscimedcentral.com In the context of this compound, CADD can be instrumental in lead optimization.

Molecular Docking: This technique can predict the binding mode of this compound derivatives within the active site of a target protein. This information can guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of specific residues in binding.

The following table presents hypothetical results from a molecular docking study, showing the predicted binding energies of different analogs to a target protein.

Compound IDR1Predicted Binding Energy (kcal/mol)
1Cl-8.5
2F-8.2
3Br-8.7
4I-9.1
5CN-7.9

This table is for illustrative purposes and does not represent actual experimental data.

Development of Chemical Probes and Research Tools

The nicotinonitrile scaffold is a recognized pharmacophore with diverse biological activities, making its derivatives attractive candidates for the development of chemical probes. ekb.egbohrium.comresearchgate.netekb.eg However, specific studies detailing the synthesis and application of this compound as a chemical probe are not readily found in scientific literature.

Synthesis of Labeled Analogues for Target Engagement Studies

The synthesis of labeled analogues is a critical step in chemical biology for visualizing and quantifying the interaction of a compound with its biological target. This typically involves incorporating isotopes (e.g., ³H, ¹⁴C) or fluorophores into the molecule's structure. While general methods for the synthesis and functionalization of nicotinonitrile derivatives are established, there is no specific literature available describing the synthesis of labeled versions of this compound for target engagement studies.

Creation of Affinity Reagents for Proteomics Applications

Affinity reagents are essential tools in proteomics for the isolation and identification of protein targets. These are often created by attaching a reactive group or a linker to a bioactive small molecule, which can then be used to "pull down" its binding partners from a complex biological sample. The morpholine and chloro-substituents on the nicotinonitrile core of this compound could potentially be modified for the attachment of such linkers. However, there are no published studies demonstrating the use of this specific compound to create affinity reagents for proteomic applications.

Patent Landscape and Innovation in Synthetic Routes and Pre-clinical Applications

The patent landscape for nicotinonitrile derivatives is broad, reflecting their significance in drug discovery and development. ekb.egbohrium.com Innovations often focus on novel synthetic methodologies and the exploration of new therapeutic applications.

Analysis of Recent Patents on Nicotinonitrile Synthesis and Derivatization

A review of recent patents indicates a continued interest in the synthesis and derivatization of the nicotinonitrile core for various therapeutic areas. Patented synthetic routes often aim to improve yield, reduce costs, or enable the introduction of diverse functional groups to explore structure-activity relationships. While numerous patents cover the synthesis of substituted nicotinonitriles, specific patents focusing on the synthesis or derivatization of this compound are not prominently featured in publicly accessible patent databases.

Intellectual Property Related to Novel Chemical Entities and Research Uses

Intellectual property in this area typically covers novel chemical entities, their synthesis, and their application in treating specific diseases. The broad claims in many patents for nicotinonitrile derivatives could potentially encompass compounds like this compound, even if not explicitly mentioned. However, without specific patents claiming this compound, its unique intellectual property status regarding novel research uses remains undetermined from the available information.

Future Perspectives and Interdisciplinary Research Directions in 5 Chloro 6 Morpholinonicotinonitrile Research

The landscape of chemical and pharmaceutical research is continually evolving, driven by technological advancements and a deeper understanding of complex biological systems. For a scaffold as promising as 5-Chloro-6-morpholinonicotinonitrile, future research is poised to branch into several exciting, interdisciplinary directions. These avenues will not only refine its potential therapeutic applications but also leverage its unique chemical properties to create novel tools for scientific discovery. The integration of computational power, advanced screening techniques, and innovative synthetic strategies will be pivotal in unlocking the full potential of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。